molecular formula C12H10N2O4 B1532579 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1258650-37-1

3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1532579
M. Wt: 246.22 g/mol
InChI Key: SLJTZTNLUWMGGP-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, also known as 3-MPCA, is an organic compound belonging to the family of pyrazoles. This compound is used in many scientific research applications and has many biochemical and physiological effects. It is a versatile compound that can be used in a variety of experiments and has many advantages and limitations.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a range of pyrazole derivatives, including those related to 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, exploring their chemical structures and properties. For example, Kasımoğulları and Arslan (2010) obtained a compound from the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine, leading to the synthesis of substitute pyrazole dicarboxylic acid derivatives, characterized by various spectroscopic methods (R. Kasımoğulları & B. S. Arslan, 2010).

Nonlinear Optical Properties

The nonlinear optical properties of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied, revealing potential applications in optical limiting. Chandrakantha et al. (2013) found that compounds with carboxylic acid groups and ester substituents exhibit significant nonlinearity, indicating their suitability for optical limiting applications (B. Chandrakantha et al., 2013).

Molecular Conformation and Hydrogen Bonding

The study of molecular conformation and hydrogen bonding in 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives revealed complex hydrogen-bonded framework structures. These findings contribute to our understanding of the molecular interactions and stability of these compounds (Asma et al., 2018).

Synthesis of Condensed Pyrazoles

Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating the versatility of these compounds in organic synthesis (Eglė Arbačiauskienė et al., 2011).

Catalytic Hydrogenation Applications

The catalytic hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids leads to the formation of various derivatives, showcasing the chemical reactivity and potential for further modification of these compounds (V. A. Gorpinchenko et al., 2009).

properties

IUPAC Name

5-methoxycarbonyl-2-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12(17)9-7-10(11(15)16)14(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJTZTNLUWMGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

CAS RN

1258650-37-1
Record name 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

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